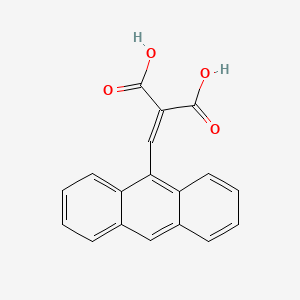![molecular formula C13H18OS B14625263 2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- CAS No. 55181-37-8](/img/structure/B14625263.png)
2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- is an organic compound that belongs to the class of ketones It is characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pentanone with 3-methylphenylthiol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve a multi-step process. The initial step often includes the preparation of intermediates such as 4-methyl-2-pentanone, followed by the introduction of the thiol group. The process may require purification steps to isolate the final product and ensure its purity.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiol group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties or its use as a building block for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- involves its interaction with specific molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the thiol group can form strong bonds with metal ions or other electrophiles. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanone: A structurally similar ketone with different functional groups.
4-Hydroxy-4-methyl-2-pentanone: Contains a hydroxyl group instead of a thiol group.
Methyl isobutyl ketone: Another ketone with a similar carbon skeleton but different substituents.
Uniqueness
2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]- is unique due to the presence of both a carbonyl group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
55181-37-8 |
|---|---|
Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
4-methyl-4-(3-methylphenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10-6-5-7-12(8-10)15-13(3,4)9-11(2)14/h5-8H,9H2,1-4H3 |
InChI Key |
BHUNCNFZZNWQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC(C)(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


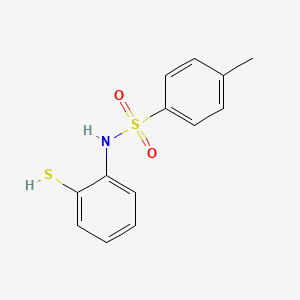
![({[1-(2,3-Dimethylazepan-1-yl)-2-methyl-4-oxobutan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14625186.png)
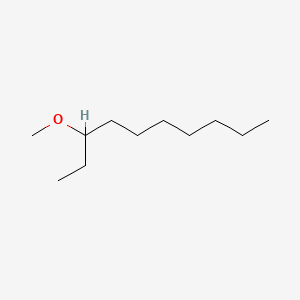
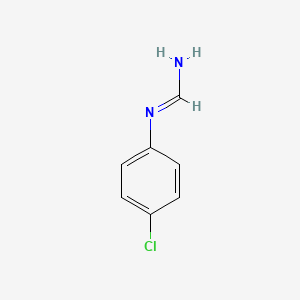

![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)

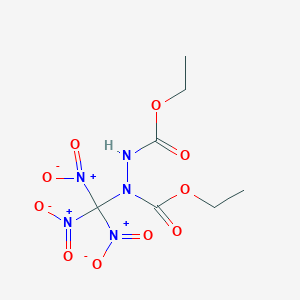

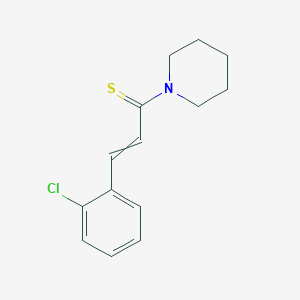
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)

